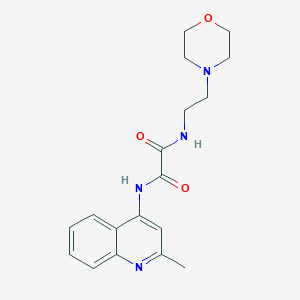

N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide, also known as MQMO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQMO belongs to the class of oxalamide derivatives and has shown promising results in various biochemical and physiological studies.

Applications De Recherche Scientifique

Orexin Receptor Antagonism and Sleep Modulation

Research has explored the role of orexin receptors in sleep modulation, highlighting the potential of orexin receptor antagonists in treating sleep disorders. For example, the blockade of orexin-1 receptors has been shown to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, suggesting a complex interplay between these receptors in sleep regulation (Dugovic et al., 2009).

Anticancer Agents

Another area of research involves the synthesis of novel compounds with potential anticancer properties. A study on the one-pot three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate showcased moderate to high levels of antitumor activities against various cancer cell lines, indicating the therapeutic potential of quinoline derivatives in cancer treatment (Fang et al., 2016).

Corrosion Inhibition

The study of corrosion inhibitors is crucial for protecting metals in acidic environments. Research on benzoxazines, including molecules with quinoline structures, has demonstrated their effectiveness in inhibiting corrosion on mild steel in hydrochloric acid solutions (Kadhim et al., 2017).

Neurokinin-1 Receptor Antagonism

The development of neurokinin-1 receptor antagonists suitable for clinical administration has been explored, highlighting the potential for treating conditions like depression and emesis by modulating neurotransmitter systems (Harrison et al., 2001).

Polymerization Catalysts

Research into organoaluminum amidate complexes as catalysts for the ring-opening polymerization of ε-caprolactone illustrates the application of quinoline derivatives in polymer science, potentially leading to advancements in materials engineering (Zhang et al., 2011).

Propriétés

IUPAC Name |

N'-(2-methylquinolin-4-yl)-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-12-16(14-4-2-3-5-15(14)20-13)21-18(24)17(23)19-6-7-22-8-10-25-11-9-22/h2-5,12H,6-11H2,1H3,(H,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRWIHKPTUPRKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methylquinolin-4-yl)-N2-(2-morpholinoethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)

![(5E)-5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2369556.png)

![(3E)-3-hydrazinylidene-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2369564.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)